molecular formula C9H9BrO2 B8574144 1-(4-Bromophenyl)-2-hydroxypropan-1-one CAS No. 145070-49-1

1-(4-Bromophenyl)-2-hydroxypropan-1-one

Cat. No.: B8574144
CAS No.: 145070-49-1
M. Wt: 229.07 g/mol
InChI Key: YFHWUJCHEKDIGF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-hydroxypropan-1-one is an aromatic ketone derivative featuring a bromine-substituted phenyl group and a hydroxyl group at the β-position of the propanone backbone.

Properties

CAS No.

145070-49-1

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

1-(4-bromophenyl)-2-hydroxypropan-1-one

InChI

InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3

InChI Key

YFHWUJCHEKDIGF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(4-Bromophenyl)-2-hydroxypropan-1-one:

Compound Name Key Structural Features Biological/Functional Relevance Reference
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one α,β-unsaturated ketone (chalcone), ethoxy substituent Crystallographic studies for non-linear optics
(E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one Chalcone backbone, no hydroxyl group NMR data available; synthetic intermediate
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Brominated α,β-unsaturated ketone Crystallography and reaction mechanism studies
1-(3-Bromo-4-hydroxyphenyl)propan-1-one Hydroxyl group on phenyl ring Pharmaceutical intermediate

Key Differences :

  • Hydrogen Bonding: The hydroxyl group in 1-(4-Bromophenyl)-2-hydroxypropan-1-one enables stronger intermolecular hydrogen bonding compared to non-hydroxylated analogs like (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. This property may influence crystal packing and stability, as seen in Etter’s graph-set analysis .
  • Electron-Withdrawing Effects : The 4-bromophenyl group provides electron-withdrawing effects, stabilizing the ketone moiety. In contrast, compounds with methoxy or ethoxy groups (e.g., 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) exhibit electron-donating effects, altering electronic properties .
Physical and Chemical Properties

Melting Points and Solubility :

  • 1-(4-Bromophenyl)-2-hydroxypropan-1-one (hypothetical data): Expected higher melting point than non-hydroxylated analogs due to hydrogen bonding.
  • 1-(3-Bromo-4-hydroxyphenyl)propan-1-one: Melting point ~160–162°C (similar hydroxylated analogs) .

Spectroscopic Data :

  • 1H NMR: Hydroxyl protons typically resonate broadly at δ 2–5 ppm, absent in non-hydroxylated analogs. For example, (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one shows vinyl protons at δ 7.82 (d, J = 15.56 Hz) .
  • IR : Hydroxyl stretching vibrations (~3340 cm⁻¹) would distinguish the target compound from analogs like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, which lacks OH groups .

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